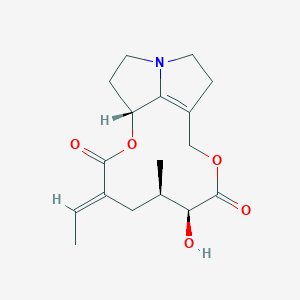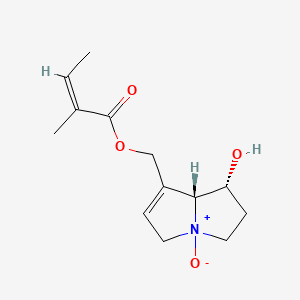
2,3-二溴烯丙醇
描述
2,3-Dibromoallyl alcohol, also known as 2,3-Dibromo-2-propen-1-ol, is a chemical compound that participates in [3,3]-sigmatropic rearrangement reactions . Its molecular formula is C3H4Br2O and it has a molecular weight of 215.87 .
Synthesis Analysis
The synthesis of 2,3-Dibromoallyl alcohol involves reacting propargyl alcohol with elemental bromine to produce the dibromo product . This process can achieve high yields of the dibromoallyl alcohol, with E-isomer content of greater than 95% .
Molecular Structure Analysis
The linear formula of 2,3-Dibromoallyl alcohol is BrCH=C(Br)CH2OH . The molecule has a molecular weight of 215.87 .
Chemical Reactions Analysis
2,3-Dibromoallyl alcohol participates in [3,3]-sigmatropic rearrangement reactions . It may be used in chemical synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dibromoallyl alcohol include a refractive index of n20/D 1.581, a boiling point of 60-62 °C/0.1 mmHg (lit.), and a density of 2.22 g/mL at 20 °C (lit.) .
科学研究应用
Synthesis of Flame Retardants
2,3-Dibromo-2-propen-1-ol: is utilized in the synthesis of flame retardants for materials such as polyurethane foams . The compound’s brominated structure makes it effective in enhancing fire resistance. It can be incorporated into the foam matrix, providing better stability and less environmental impact compared to non-reactive flame retardants like TCPP.
Organic Synthesis
This compound participates in [3,3]-sigmatropic rearrangement reactions , which are valuable in organic synthesis. These reactions allow for the structural reorganization of molecules, leading to the formation of new chemical entities with potential applications in pharmaceuticals and agrochemicals.
Catalyst Precursor
2,3-Dibromo-2-propen-1-ol: serves as a precursor for catalysts used in oligomerization reactions . These catalysts are crucial for producing oligomers from monomers like ethylene, which have numerous industrial applications, including the production of synthetic fibers and plastics.
安全和危害
作用机制
Target of Action
It is known to participate in [3,3]-sigmatropic rearrangement reactions , which suggests that it may interact with various biological targets depending on the specific context.
Mode of Action
2,3-Dibromo-2-propen-1-ol interacts with its targets through [3,3]-sigmatropic rearrangement reactions . This type of reaction involves a concerted shift of a sigma bond and adjacent pi bond in a certain molecular entity. The exact changes resulting from this interaction would depend on the specific biological target and context.
Biochemical Pathways
Given its participation in [3,3]-sigmatropic rearrangement reactions , it can be inferred that it may influence various biochemical pathways depending on the specific biological context.
属性
IUPAC Name |
(Z)-2,3-dibromoprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O/c4-1-3(5)2-6/h1,6H,2H2/b3-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKYSVJWQJOFAN-IWQZZHSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CBr)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=C/Br)/Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromoallyl alcohol | |
CAS RN |
7228-11-7 | |
| Record name | 2,3-Dibromoallyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-dibromoallyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





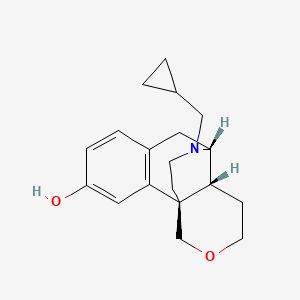
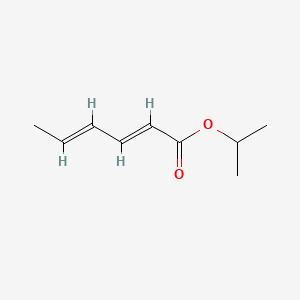
![4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1609393.png)

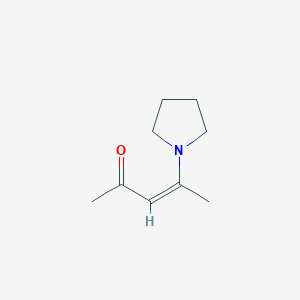

![2-[4-(Dimethylamino)styryl]pyridine](/img/structure/B1609400.png)

